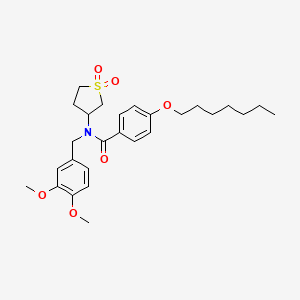![molecular formula C22H25FN2O3S B12144192 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12144192.png)
1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a diethylamino group, a fluorophenyl group, a hydroxy group, and a thiophen-2-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted amide or ester.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced.
Addition of the Fluorophenyl Group: This can be done using a Friedel-Crafts acylation reaction or a similar electrophilic aromatic substitution.
Incorporation of the Thiophen-2-ylcarbonyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling to attach the thiophene ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its interaction with biological targets. It may act by:
Binding to Receptors: The compound can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
- 1-[3-(dimethylamino)propyl]-5-(2-chlorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[3-(diethylamino)propyl]-5-(2-bromophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine vs. chlorine or bromine) can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: The fluorophenyl group in 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one may confer unique electronic properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H25FN2O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25FN2O3S/c1-3-24(4-2)12-8-13-25-19(15-9-5-6-10-16(15)23)18(21(27)22(25)28)20(26)17-11-7-14-29-17/h5-7,9-11,14,19,27H,3-4,8,12-13H2,1-2H3 |
InChI Key |
OFHMBBSPCGOUKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B12144113.png)
![(2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12144116.png)
![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12144119.png)

![(Z)-1-(3-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12144124.png)
![methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12144128.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12144130.png)
![(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12144133.png)
![3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole](/img/structure/B12144146.png)
![(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12144153.png)
![5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-mo rpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12144159.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144169.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12144177.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144182.png)
